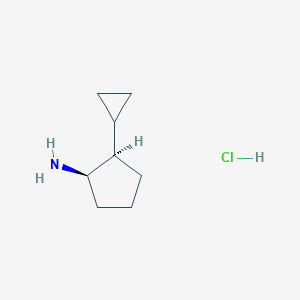

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

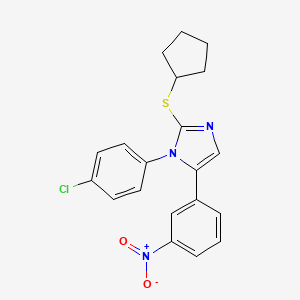

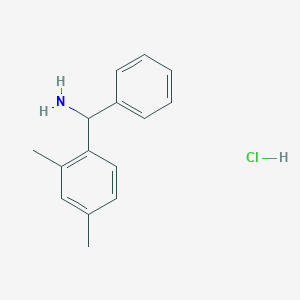

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered cyclopentane ring and a three-membered cyclopropyl ring. The amine group (-NH2) would be attached to one carbon of the cyclopentane ring, and the cyclopropyl group would be attached to an adjacent carbon .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. For example, it would likely be a solid at room temperature, and its solubility in water would be enhanced by the presence of the hydrochloride .Wissenschaftliche Forschungsanwendungen

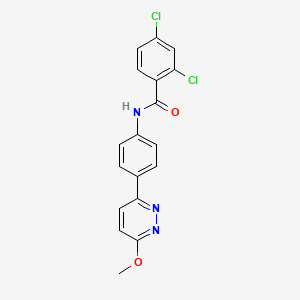

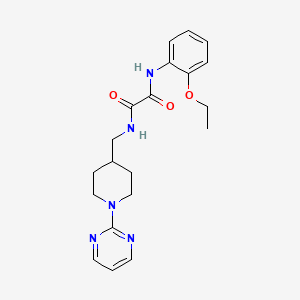

Pharmaceuticals and Drug Development

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride: has potential therapeutic applications due to its unique chemical structure. Researchers explore its use in drug development for conditions such as schizophrenia and bipolar depression. Specifically, it has been investigated as a potential drug candidate for these mental health disorders .

Wirkmechanismus

Target of Action

The primary target of (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride is the GPR88 receptor . The GPR88 receptor is a G protein-coupled receptor that plays a crucial role in various neurological functions.

Mode of Action

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the GPR88 receptor and activates it, leading to a series of biochemical reactions.

Biochemical Pathways

Upon activation of the GPR88 receptor, (1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride inhibits the production of cyclic adenosine monophosphate (cAMP) through a Gαi-coupled pathway . cAMP is a critical secondary messenger involved in many biological responses. By inhibiting cAMP production, the compound can modulate these responses.

Eigenschaften

IUPAC Name |

(1R,2R)-2-cyclopropylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGSLCAWFADOGF-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Cyclopropylcyclopentan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)

![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)

![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)